FaX-IN-1

Beschreibung

Eigenschaften

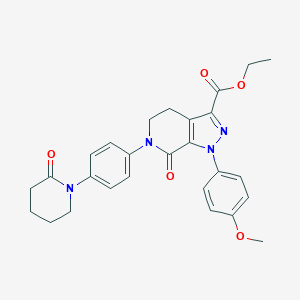

IUPAC Name |

ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O5/c1-3-36-27(34)24-22-15-17-30(19-9-7-18(8-10-19)29-16-5-4-6-23(29)32)26(33)25(22)31(28-24)20-11-13-21(35-2)14-12-20/h7-14H,3-6,15-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULNLYVCJSOXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623728 | |

| Record name | Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503614-91-3 | |

| Record name | Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503614-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo(3,4-C)pyridine-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503614913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.224.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Apixaban ethyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9LMP4ZJ6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-depth Technical Guide: Discovery and Synthesis of Novel FaX-IN-1 Analogs

Foreword

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel analogs of a theoretical compound, herein referred to as "FaX-IN-1." Due to the absence of publicly available information on a specific molecule designated "this compound," this document will establish a hypothetical framework based on common practices in drug discovery. We will postulate "this compound" as an inhibitor of the Focal Adhesion Kinase (FAK) signaling pathway, a critical regulator of cell proliferation, survival, and migration, and a validated target in oncology. This guide will therefore detail the methodologies for identifying and optimizing novel FAK inhibitors, using "this compound" as a conceptual starting point.

Introduction to this compound and the FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction initiated by integrins and growth factor receptors.[1] Its activation influences a multitude of cellular processes, including cell cycle progression, survival, and migration.[1] Dysregulation of the FAK signaling pathway is frequently observed in various cancers, where it contributes to tumor growth, invasion, and metastasis.[1] Therefore, inhibitors of FAK are of significant interest as potential anti-cancer therapeutics.

For the purposes of this guide, "this compound" is a hypothetical small molecule inhibitor of FAK. The discovery of novel analogs of "this compound" aims to improve its potency, selectivity, and pharmacokinetic properties.

The FAK Signaling Pathway

The FAK signaling pathway is a complex network of protein interactions. Upon activation by upstream signals, such as integrin clustering or growth factor binding, FAK autophosphorylates at Tyr397, creating a high-affinity binding site for the SH2 domain of Src family kinases. This interaction leads to the full activation of FAK and the subsequent phosphorylation of various downstream substrates, ultimately impacting multiple signaling cascades.

Caption: Simplified FAK signaling pathway.

Discovery of Novel this compound Analogs

The discovery of novel analogs typically begins with a lead compound, in this case, the hypothetical "this compound." The goal is to synthesize and screen a library of related compounds to identify molecules with improved characteristics.

Virtual Screening Workflow

A common initial step is virtual screening, which uses computational methods to predict the binding affinity of a large library of compounds to the target protein.

Caption: Virtual screening workflow for identifying novel inhibitors.

Synthesis of this compound Analogs

The synthesis of novel analogs is guided by the structure-activity relationship (SAR) studies of the lead compound. A one-step synthesis from appropriately substituted benzoxazolinones and unique secondary amines using Mannich chemistry is a plausible route for generating a library of analogs.[2]

General Synthetic Protocol

A representative synthetic scheme for the generation of "this compound" analogs is presented below. This protocol is based on a known method for producing similar classes of compounds.[2]

Scheme 1: General Synthesis of this compound Analogs

-

A solution of a substituted benzoxazolinone (1.0 eq) in a suitable solvent (e.g., ethanol) is prepared.

-

To this solution, a secondary amine (1.1 eq) and formaldehyde (37% in water, 1.2 eq) are added.

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired analog.

Experimental Protocols

FAK Kinase Assay (In Vitro)

This assay measures the ability of the synthesized analogs to inhibit the enzymatic activity of FAK.

Materials:

-

Recombinant human FAK enzyme

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test compounds (this compound analogs)

-

ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

-

Prepare a reaction mixture containing FAK enzyme and the peptide substrate in the assay buffer.

-

Add serial dilutions of the test compounds to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 values for each compound.

Cell Proliferation Assay (In Vitro)

This assay determines the effect of the analogs on the growth of cancer cell lines that overexpress FAK.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound analogs)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compounds for 72 hours.

-

Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay kit according to the manufacturer's instructions.

-

Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values for each compound.

Data Presentation

The quantitative data obtained from the experimental assays should be summarized in a clear and structured table to facilitate comparison between the different analogs.

| Compound ID | FAK IC50 (nM) | MDA-MB-231 GI50 (µM) |

| This compound | 150 | 5.2 |

| Analog-1 | 75 | 2.1 |

| Analog-2 | 220 | 8.5 |

| Analog-3 | 50 | 1.5 |

Conclusion and Future Directions

This guide has outlined a hypothetical yet representative workflow for the discovery and synthesis of novel analogs of a FAK inhibitor, "this compound." The presented protocols for synthesis and biological evaluation provide a framework for identifying compounds with improved potency and cellular activity. Future work should focus on further optimizing the lead compounds through iterative rounds of design, synthesis, and testing. This includes expanding the SAR studies to explore a wider chemical space and conducting in vivo efficacy studies in relevant animal models to assess the therapeutic potential of the most promising analogs. Additionally, detailed pharmacokinetic and toxicology studies will be crucial for advancing any lead candidate toward clinical development.

References

Structural Blueprint: Unraveling the Interaction of FaX-IN-1 with Factor Xa

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of FaX-IN-1, a potent and selective inhibitor of Factor Xa (FXa). By examining its binding kinetics, detailing relevant experimental methodologies, and visualizing its mechanism of action, this document serves as a critical resource for scientists engaged in the discovery and development of next-generation anticoagulants.

Quantitative Analysis of this compound Binding to Factor Xa

This compound, also identified in the scientific literature as Compound 11, has demonstrated significant inhibitory potency against Factor Xa. The key quantitative metric for its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Inhibitor | Target | IC50 (nM) | Selectivity |

| This compound (Compound 11) | Factor Xa | 13 | >2000-fold vs. Thrombin and Trypsin |

Table 1: In vitro inhibitory activity of this compound against Factor Xa. The high selectivity of this compound for Factor Xa over other related serine proteases like thrombin and trypsin is a critical attribute for a therapeutic anticoagulant, as it minimizes off-target effects and potential side effects.[1]

Experimental Protocols

The following sections outline the generalized experimental procedures for the synthesis of this compound and the subsequent biochemical assay to determine its inhibitory activity against Factor Xa. These protocols are based on established methodologies in the field of medicinal chemistry and enzymology.

Chemical Synthesis of this compound (Compound 11)

The synthesis of this compound, a molecule characterized by a central scaffold with a morpholinone moiety, involves a multi-step synthetic route. While the specific, detailed reaction conditions are proprietary to the discovering entity, a general workflow can be described based on the synthesis of analogous morpholinone-containing Factor Xa inhibitors.

The synthesis would typically commence with the construction of the core morpholinone structure and the P1-extended moiety through separate synthetic pathways. These key intermediates are then coupled, often via an amide bond formation reaction. Subsequent steps may include cyclization to form additional ring systems, followed by purification using techniques such as column chromatography. The final structure of this compound is then confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Factor Xa Inhibition Assay

The inhibitory potency of this compound against Factor Xa is determined using a chromogenic substrate assay. This in vitro biochemical assay measures the enzymatic activity of Factor Xa in the presence of varying concentrations of the inhibitor.

In this assay, purified human Factor Xa is pre-incubated with a range of concentrations of this compound. A chromogenic substrate, which is specifically cleaved by Factor Xa to produce a colored product, is then added to initiate the enzymatic reaction. The rate of color development, which is proportional to the residual Factor Xa activity, is monitored by measuring the absorbance of light at a specific wavelength (typically 405 nm) over time. The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Structural Biology of this compound Binding to Factor Xa

While a specific X-ray crystal structure of this compound in complex with Factor Xa is not publicly available, the binding mode can be inferred from the structures of other Factor Xa inhibitors that share key structural motifs, such as the morpholinone group found in the approved anticoagulant Rivaroxaban (PDB ID: 2W26).

The active site of Factor Xa is a well-defined cleft with several key sub-pockets that accommodate different parts of an inhibitor molecule. The high affinity and selectivity of inhibitors like this compound are achieved through a series of specific interactions with these pockets.

The P1 moiety of this compound is expected to occupy the S1 specificity pocket of Factor Xa, a deep, negatively charged pocket at the base of the active site cleft. This interaction is typically anchored by a salt bridge with the carboxylate group of Asp189 and further stabilized by hydrophobic interactions with surrounding residues, including Tyr228. The morpholinone group of this compound is predicted to bind in the S4 pocket, a larger, more hydrophobic pocket. This interaction is likely driven by hydrophobic and aromatic stacking interactions with the side chains of Tyr99, Phe174, and Trp215. The precise orientation and combination of these interactions are what confer the high potency and selectivity of this compound for Factor Xa.

Factor Xa Signaling Pathways

Factor Xa is a crucial enzyme in the coagulation cascade, the physiological process responsible for blood clot formation. Its primary role is to convert prothrombin to thrombin, which in turn catalyzes the formation of fibrin, the protein mesh that forms the structural basis of a blood clot. By inhibiting Factor Xa, this compound effectively blocks this amplification step in the coagulation cascade.

Beyond its role in coagulation, Factor Xa is also involved in cellular signaling pathways through the activation of Protease-Activated Receptors (PARs), particularly PAR-1 and PAR-2. This can lead to pro-inflammatory and pro-fibrotic responses. The inhibition of Factor Xa by this compound may therefore also have implications for disease states characterized by inflammation and fibrosis.

Conclusion

This compound is a potent and highly selective inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade. Its mechanism of action, inferred from the structural analysis of analogous compounds, involves specific interactions with the S1 and S4 pockets of the Factor Xa active site. The detailed experimental protocols and an understanding of the relevant signaling pathways provided in this guide offer a solid foundation for further research and development of this compound and related compounds as next-generation oral anticoagulants. The lack of a publicly available co-crystal structure of this compound with Factor Xa highlights an area for future investigation that would provide invaluable atomic-level insights into its precise binding mode and facilitate further structure-based drug design efforts.

References

The Pharmacokinetics and Pharmacodynamics of FAK Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Focal Adhesion Kinase (FAK) inhibitors, a promising class of targeted therapies in oncology. This document is based on publicly available preclinical and clinical data for representative FAK inhibitors. The compound "FaX-IN-1" as specified in the query is not found in the scientific literature and is presumed to be a typographical error for "FAK-IN-1" or a FAK inhibitor.

Introduction to FAK Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, integrating signals from integrins and growth factor receptors.[1][2] Its involvement in cell adhesion, migration, proliferation, and survival makes it a critical mediator of tumor progression and metastasis.[1][2] The overexpression and hyperactivity of FAK are correlated with poor prognosis in a variety of solid tumors, establishing it as a key therapeutic target.[1][3] FAK inhibitors are small molecules designed to block the kinase activity of FAK, thereby disrupting these oncogenic signaling cascades.[3]

Pharmacodynamics: Mechanism of Action and Cellular Effects

The primary pharmacodynamic effect of FAK inhibitors is the inhibition of FAK autophosphorylation at tyrosine 397 (Y397), which is a critical step in its activation.[4][5] This inhibition leads to the downstream suppression of signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell survival and proliferation.[6]

FAK Signaling Pathway

The following diagram illustrates the central role of FAK in cellular signaling and the point of intervention for FAK inhibitors.

Caption: FAK Signaling Pathway and Point of Inhibition.

In Vitro Potency and Cellular Effects

FAK inhibitors have demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) for FAK autophosphorylation is a key measure of their potency.

| FAK Inhibitor | Target(s) | In Vitro FAK Autophosphorylation IC50 (nM) | Representative Cancer Cell Line IC50 (µM) | Reference |

| Defactinib (VS-6063) | FAK, Pyk2 | 0.6 | Pancreatic, Mesothelioma, Ovarian | [4][6] |

| GSK2256098 | FAK | 1.5 | Glioblastoma, Pancreatic | [5][7] |

| PF-00562271 | FAK, Pyk2 | 1.5 | Colon, Breast, Prostate, Pancreatic | [1] |

| BI 853520 | FAK | 1 | Prostate | [8] |

| Y15 | FAK | ~1000 | Colon, Breast, Thyroid | [5] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profiles of FAK inhibitors have been characterized in preclinical species and in clinical trials. These compounds are generally orally bioavailable and exhibit variable half-lives.

| FAK Inhibitor | Species | Route | Tmax (h) | Half-life (t1/2) (h) | Oral Bioavailability (%) | Reference | |---|---|---|---|---|---| | Defactinib (VS-6063) | Human | Oral | 2.0 | ~9.0 | Not Reported |[9] | | GSK2256098 | Human | Oral | Not Reported | 4-9 | Not Reported |[7] | | BI 853520 | Mouse | Oral | Not Reported | Long | High |[8] | | Y15 | Mouse | IP | 0.08 | Not Reported | Not Applicable | Not Reported |

Experimental Protocols

In Vitro FAK Kinase Assay

This protocol is a representative method for determining the in vitro potency of a FAK inhibitor.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against FAK kinase activity.

Materials:

-

Recombinant human FAK enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[10]

-

ATP

-

FAK substrate (e.g., poly(Glu, Tyr) 4:1)[11]

-

Test compound (FAK inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[10]

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

Add 1 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.[10]

-

Prepare a master mix containing kinase buffer, FAK enzyme, and FAK substrate.

-

Add 2 µL of the enzyme/substrate master mix to each well.[10]

-

Initiate the kinase reaction by adding 2 µL of ATP solution to each well.[10]

-

Incubate the plate at room temperature for 60 minutes.[10]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[10]

-

Determine the IC50 value by plotting the percent inhibition of FAK activity against the log concentration of the test compound.

Caption: Workflow for an in vitro FAK kinase assay.

Cellular FAK Autophosphorylation Assay

This protocol provides a method to assess the ability of a compound to inhibit FAK activity within a cellular context.

Objective: To measure the inhibition of FAK autophosphorylation at Y397 in intact cells.

Materials:

-

Cancer cell line with detectable FAK expression (e.g., MEF cells transfected with human FAK)[12]

-

Cell culture medium and supplements

-

Test compound (FAK inhibitor)

-

Lysis buffer

-

Antibodies: anti-phospho-FAK (Y397) and anti-total FAK

-

ELISA or Western blotting reagents

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

-

Wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Measure the levels of phosphorylated FAK (Y397) and total FAK using an ELISA or Western blotting.[12]

-

Normalize the phosphorylated FAK signal to the total FAK signal.

-

Calculate the percent inhibition of FAK autophosphorylation for each compound concentration relative to the vehicle-treated control.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of a FAK inhibitor in a mouse xenograft model.

Objective: To determine the anti-tumor activity of a FAK inhibitor in a preclinical cancer model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cells (e.g., MDA-MB-231 breast cancer cells)[13]

-

Matrigel

-

Test compound (FAK inhibitor) formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant human cancer cells mixed with Matrigel into the flank of the mice.[14]

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the FAK inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).[14]

-

Measure tumor volume with calipers two to three times per week.[14]

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

FAK inhibitors represent a promising therapeutic strategy for a variety of solid tumors. Their pharmacodynamic effects are well-characterized, primarily involving the inhibition of FAK autophosphorylation and downstream signaling pathways. The pharmacokinetic properties of these inhibitors are being optimized to improve their clinical utility. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel FAK-targeting agents. Further research, particularly in identifying predictive biomarkers, will be crucial for the successful clinical implementation of FAK inhibitors in oncology.[1]

References

- 1. FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]

- 7. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com.cn [promega.com.cn]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Focal adhesion kinase (FAK) inhibitors VS-6063 and VS-4718 target cancer stem cells. - ASCO [asco.org]

- 14. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

FaX-IN-1: A Technical Guide for its Application as a Probe in Factor Xa Functional Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Factor Xa

Factor Xa is a trypsin-like serine protease that plays a critical role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. Its primary function is to convert prothrombin to thrombin, the final effector enzyme in the formation of a fibrin clot. Beyond its established role in hemostasis, FXa is now recognized as a potent signaling molecule that elicits cellular responses by activating Protease-Activated Receptors (PARs), primarily PAR-1 and PAR-2. This signaling activity implicates FXa in a range of pathophysiological processes, including inflammation, fibrosis, and cancer progression.

FaX-IN-1: A Potential Probe for Factor Xa

This compound is documented as a key intermediate in the development of novel Factor Xa inhibitors. While comprehensive data on its specific inhibitory potency (e.g., IC50, Ki) is not publicly available, its structural role as a precursor to potent inhibitors suggests it possesses a chemical scaffold that interacts with the active site of FXa. This characteristic makes it a candidate for use as a research probe to investigate the biological functions of FXa. Researchers can synthesize or procure this compound to explore its utility in various in vitro and in vivo models.

Data Presentation: Quantitative Analysis of Factor Xa Inhibitors

A crucial aspect of characterizing any potential inhibitor or probe is the quantitative assessment of its inhibitory activity. While specific data for this compound is unavailable, the following table provides a template and includes data for other known Factor Xa inhibitors to illustrate the standard format for presenting such information. Researchers obtaining this compound would need to perform the assays described in Section 4 to populate a similar table for this compound.

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity vs. Thrombin | Reference |

| This compound | Factor Xa | Data not available | Data not available | Data not available | Data not available | |

| Rivaroxaban | Factor Xa | Chromogenic | - | 0.4 | >10,000-fold | [1] |

| Apixaban | Factor Xa | Chromogenic | - | - | - | [2] |

| DX-9065a | Factor Xa | Chromogenic | 450 ± 50 | - | - | [3] |

| Sanorg34006 | Factor Xa (AT-dependent) | Chromogenic | 45 ± 5 | - | - | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibitory activity of this compound and to use it as a probe in studying Factor Xa-mediated signaling.

In Vitro Factor Xa Inhibition Assays

This assay is a widely used method to determine the inhibitory potency of a compound against Factor Xa by measuring the cleavage of a chromogenic substrate.

Materials:

-

Human Factor Xa (purified)

-

Chromogenic Factor Xa substrate (e.g., S-2222, CH3OCO-D-CHG-Gly-Arg-pNA·AcOH)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.3) containing NaCl (e.g., 150 mM) and a carrier protein (e.g., 0.1% BSA)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of this compound in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.

-

In a 96-well plate, add a fixed volume of the diluted this compound or vehicle control to each well.

-

Add a solution of human Factor Xa to each well to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the chromogenic Factor Xa substrate to each well.

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of color development is proportional to the residual Factor Xa activity.

-

Determine the initial reaction velocity (V) for each concentration of this compound.

-

Plot the percentage of Factor Xa inhibition (calculated relative to the vehicle control) against the logarithm of the this compound concentration.

-

Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.

This assay measures the effect of an inhibitor on the time it takes for plasma to clot after the addition of tissue factor.

Materials:

-

Human plasma (citrated)

-

Prothrombin Time (PT) reagent (containing tissue factor and calcium)

-

This compound (or other test compounds) dissolved in a suitable solvent

-

Coagulometer

Procedure:

-

Prepare dilutions of this compound in a suitable buffer.

-

Pre-warm the human plasma and the PT reagent to 37°C.

-

In a coagulometer cuvette, mix a defined volume of plasma with a small volume of the diluted this compound or vehicle control.

-

Incubate the mixture for a short period at 37°C.

-

Initiate the clotting reaction by adding the pre-warmed PT reagent.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time.

-

Plot the clotting time against the concentration of this compound. The concentration required to double the clotting time (2x PT) is a common measure of anticoagulant activity.

In Vivo Venous Thrombosis Model in Rats

This model is used to assess the antithrombotic efficacy of a compound in a living organism.[3][4][5][6][7]

Materials:

-

Male Wistar rats (or other suitable strain)

-

Anesthetic (e.g., ketamine/xylazine)

-

Surgical instruments

-

Thrombosis-inducing agent (e.g., ferric chloride solution or vessel ligation)

-

This compound formulated for in vivo administration (e.g., in a suitable vehicle for intravenous or oral delivery)

Procedure:

-

Anesthetize the rat.

-

Surgically expose a major vein (e.g., the vena cava or femoral vein).[4]

-

Induce thrombosis. This can be achieved by:

-

Administer this compound or vehicle control to the rats at various doses and time points before or after the thrombotic challenge.

-

After a set period, ligate the vein segment containing the thrombus and excise it.

-

Isolate and weigh the thrombus.

-

Calculate the percentage of thrombus inhibition for each dose of this compound compared to the vehicle control group.

-

Plot the percentage of inhibition against the dose of this compound to determine the effective dose (e.g., ED50).

Cell-Based Signaling Assay: ERK1/2 Phosphorylation

This assay determines the effect of this compound on Factor Xa-mediated activation of the MAPK/ERK signaling pathway.

Materials:

-

Endothelial cells (e.g., HUVECs) or other cells expressing PAR-1 and/or PAR-2

-

Cell culture medium and supplements

-

Factor Xa

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture the cells to an appropriate confluency in multi-well plates.

-

Serum-starve the cells for a few hours to reduce basal ERK phosphorylation.

-

Pre-incubate the cells with different concentrations of this compound or vehicle control for a defined period.

-

Stimulate the cells with a fixed concentration of Factor Xa for a short duration (e.g., 5-15 minutes).

-

Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against p-ERK1/2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with the antibody against t-ERK1/2 to normalize for protein loading.

-

Quantify the band intensities and express the results as the ratio of p-ERK1/2 to t-ERK1/2.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Factor Xa Signaling through PAR-1 and PAR-2 leading to ERK1/2 activation.

Caption: Workflow for determining the IC50 of this compound in a chromogenic assay.

Caption: Experimental workflow for analyzing ERK1/2 phosphorylation.

Conclusion

This compound, as a readily accessible intermediate in the synthesis of potent Factor Xa inhibitors, holds promise as a valuable tool for researchers studying the diverse biological roles of Factor Xa. Although its specific inhibitory characteristics require empirical determination, the detailed protocols provided in this guide offer a clear path for its characterization and application. By utilizing this compound in conjunction with the described in vitro and in vivo assays, scientists can further elucidate the intricate mechanisms of Factor Xa-mediated signaling and its implications in health and disease, ultimately aiding in the development of novel therapeutic strategies.

References

- 1. ijper.org [ijper.org]

- 2. Effect of the direct factor Xa inhibitor apixaban in rat models of thrombosis and hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of factor Xa inhibitors on the platelet-derived microparticles procoagulant activity in vitro and in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2008057972A1 - Methods of synthesizing pharmaceutical salts of a factor xa inhibitor - Google Patents [patents.google.com]

- 6. Antithrombotic and anticoagulant effects of direct factor Xa inhibitor darexaban in rat and rabbit models of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2011084519A1 - Methods of synthesizing factor xa inhibitors - Google Patents [patents.google.com]

Early-Stage Development of FaX-IN-1 as a Novel Anticoagulant: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "FaX-IN-1" for anticoagulant development. This technical guide has been constructed as a representative example of the early-stage development of a hypothetical direct Factor Xa (FXa) inhibitor, herein referred to as this compound, based on established principles and methodologies for this class of drugs.

Introduction

Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and stroke, are major causes of morbidity and mortality worldwide. Factor Xa (FXa), a serine protease, plays a pivotal role in the coagulation cascade, making it a prime target for anticoagulant therapy.[1][2][3] Direct FXa inhibitors offer a promising therapeutic approach with predictable pharmacokinetics and a wide therapeutic window compared to traditional anticoagulants.[2] This document outlines the foundational preclinical data and methodologies in the early-stage development of this compound, a novel, potent, and selective direct inhibitor of FXa.

Mechanism of Action

This compound is a small molecule that directly, selectively, and reversibly binds to the active site of both free FXa and FXa within the prothrombinase complex. This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby blocking the final common pathway of the coagulation cascade and inhibiting fibrin clot formation.

References

An In-depth Technical Guide to FaX-IN-1: A Factor Xa Inhibitor Intermediate

Introduction

FaX-IN-1, also known as ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, is a synthetic organic compound that has garnered attention as a key intermediate in the synthesis of Apixaban, a potent, orally bioavailable, and selective inhibitor of Factor Xa.[1][2][3] Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a major therapeutic strategy for the prevention and treatment of thromboembolic disorders.[4][5][6] This technical guide provides a comprehensive overview of the known chemical properties, stability considerations, and relevant experimental protocols for the synthesis and evaluation of this compound.

Chemical Properties and Data

This compound is a complex heterocyclic molecule belonging to the pyrazolopyridine class of compounds.[7][8] Its chemical identity is well-defined, though specific experimental data on its physical properties are not widely published, which is common for a non-commercialized synthetic intermediate.

| Property | Value | Source |

| IUPAC Name | ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | [1][9][10] |

| Synonyms | This compound, Apixaban Ester Impurity, Apixaban Intermediate | [1][11][12] |

| CAS Number | 503614-91-3 | [13][1][9] |

| Chemical Formula | C₂₇H₂₈N₄O₅ | [13][1][9] |

| Molecular Weight | 488.54 g/mol | [13][1][9] |

| Canonical SMILES | CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC | [9][10] |

| Appearance | Solid | [2] |

| Purity (Typical) | ≥98% (by HPLC) | [13] |

Stability and Storage

Specific stability studies for this compound are not extensively documented in public literature. However, general knowledge of related pyrazolopyridine and pyrazolopyrimidine derivatives suggests that the scaffold is generally stable.[7][14][15] As a standard practice for complex organic intermediates, the following storage conditions are recommended to ensure integrity:

-

Short-term Storage: Store at room temperature.

-

Long-term Storage: For long-term preservation, it is recommended to store this compound in a refrigerator at 2-8°C.[1]

-

Protection: The compound should be protected from light and moisture.

Formal stability testing, as outlined by ICH and regulatory guidelines, would be required to establish a definitive shelf-life and identify potential degradation products.[14][16]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the key biological assays used to evaluate its activity as a Factor Xa inhibitor.

Synthesis Protocol

The synthesis of this compound (referred to as compound 2a, R=Et in the literature) is a crucial step in the production of Apixaban. The following protocol is based on established patent literature.

Reaction Scheme: The synthesis involves a 1,3-dipolar cycloaddition and cyclization reaction.

-

Preparation of Compound 11:

-

React compound (9) with compound (10) in the presence of an acid-binding agent (e.g., a tertiary amine like triethylamine) to yield the intermediate compound (11) via a cycloaddition reaction.

-

-

Nitro Reduction:

-

Perform a nitro reduction on compound (11) to produce the corresponding amino compound (12). This can be achieved using standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., with iron in acetic acid).

-

-

Final Cyclization/Lactam Formation:

-

The amino intermediate (12) is then further reacted to form the final pyrazolopyridinone ring structure of this compound. This step typically involves intramolecular cyclization.

-

Note: The specific structures for compounds (9), (10), (11), and (12) are detailed within the cited patent literature and are precursor molecules in the multi-step synthesis.[9]

In Vitro Factor Xa Inhibition Assay Protocol (Chromogenic)

This protocol describes a standard method to determine the inhibitory activity of this compound against human Factor Xa. The principle involves measuring the residual activity of FXa on a chromogenic substrate, where the color intensity is inversely proportional to the inhibitor's potency.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl₂).

-

Human Factor Xa: Reconstitute and dilute purified human Factor Xa to a working concentration (e.g., 0.125 ng/µl) in assay buffer. Keep on ice.[17]

-

Test Compound (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of serial dilutions at 10-fold the desired final concentrations.

-

Chromogenic Substrate: Prepare a solution of a Factor Xa-specific chromogenic substrate (e.g., S-2222) in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 40 µl of diluted Factor Xa enzyme solution to each well designated for "Test Inhibitor", "Positive Control", and "Negative Control".[17]

-

Add 10 µl of the diluted this compound solutions to the "Test Inhibitor" wells.

-

Add 10 µl of solvent (e.g., DMSO) to the "Positive Control" wells (enzyme activity without inhibitor).

-

Add 10 µl of assay buffer to the "Negative Control" wells (background).

-

Pre-incubate the plate at room temperature for 30 minutes with gentle agitation to allow the inhibitor to bind to the enzyme.[17]

-

Initiate the reaction by adding 50 µl of the chromogenic substrate solution to all wells.[17]

-

Incubate at room temperature for 30-60 minutes or monitor kinetically.

-

Read the absorbance at 405 nm using a microplate reader.[17]

-

-

Data Analysis:

-

Subtract the background absorbance (Negative Control) from all readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the Positive Control (100% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

In Vivo Venous Thrombosis Model Protocol (Rat)

This protocol outlines a common method to evaluate the antithrombotic efficacy of this compound in a rat model of venous stasis.

-

Animal Preparation:

-

Use male Sprague-Dawley rats (or a similar strain) of a specified weight range.

-

Anesthetize the animals using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine).

-

Place the rat in a supine position on a heated platform to maintain body temperature.[4]

-

-

Surgical Procedure (Stasis Model):

-

Perform a midline laparotomy to expose the inferior vena cava (IVC).

-

Carefully dissect the IVC from the surrounding tissue, distal to the left renal vein.[4][6]

-

Ligate all side branches of the IVC distal to the renal vein and proximal to the iliac bifurcation.[4]

-

Place two ligatures (e.g., 4-0 silk) around the IVC.

-

-

Compound Administration:

-

Administer this compound or vehicle control to the rats via the desired route (e.g., intravenous or oral) at a specified time before thrombus induction.

-

-

Thrombus Induction:

-

Induce thrombosis by complete ligation of the IVC using the pre-placed sutures, creating a stasis condition.[18][4]

-

Alternatively, a combination of partial stenosis and endothelial injury (e.g., using ferric chloride application) can be used to induce thrombus formation.[4][6]

-

Allow the thrombus to form for a predetermined period (e.g., 2-4 hours).

-

-

Thrombus Evaluation:

-

After the designated time, euthanize the animal.

-

Carefully excise the ligated IVC segment.

-

Isolate the thrombus from the vein segment, blot it dry, and measure its wet weight.

-

Compare the thrombus weights between the vehicle-treated and this compound-treated groups to determine the percentage of thrombus inhibition.

-

Visualizations: Signaling Pathways and Workflows

Blood Coagulation Cascade

The following diagram illustrates the central role of Factor Xa in the blood coagulation cascade, where the intrinsic and extrinsic pathways converge.

In Vitro Assay Workflow

This diagram shows the logical flow of the chromogenic Factor Xa inhibition assay.

In Vivo Study Workflow

This diagram illustrates the key steps in an animal study to assess the antithrombotic efficacy of this compound.

References

- 1. clearsynth.com [clearsynth.com]

- 2. 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid Ethyl Ester CAS 503614-91-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Design, synthesis, and structure-activity and structure-pharmacokinetic relationship studies of novel [6,6,5] tricyclic fused oxazolidinones leading to the discovery of a potent, selective, and orally bioavailable FXa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research [english.simm.cas.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | C27H28N4O5 | CID 22240488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. apixaban intermediate CAS 503614-91-3 pharmaceutical raw materials Ethyl 1-(4-methoxyphenyl)...4,5,6,7-tetrahydro pyrazo [farmasino.net]

- 14. ICI Journals Master List [journals.indexcopernicus.com]

- 15. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]

- 17. arborpharmchem.com [arborpharmchem.com]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Factor Xa Inhibitors in In Vivo Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Factor Xa (FXa) inhibitors in preclinical in vivo models of thrombosis. The information is intended to guide researchers in the evaluation of novel antithrombotic therapies targeting FXa, a critical enzyme in the coagulation cascade.

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying cause of major cardiovascular events such as myocardial infarction, stroke, and venous thromboembolism. Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways.[1] Its primary function is to convert prothrombin (Factor II) to thrombin (Factor IIa), the final enzyme in the coagulation cascade that leads to the formation of a fibrin clot.[1][2] The strategic position of FXa makes it an attractive target for anticoagulant therapy. Direct oral anticoagulants (DOACs) that specifically target FXa have emerged as effective and safer alternatives to traditional anticoagulants like warfarin.[1]

This document outlines the mechanism of action of FXa inhibitors, provides protocols for their application in common in vivo thrombosis models, and presents key quantitative data from relevant studies.

Mechanism of Action of Factor Xa Inhibitors

Factor Xa inhibitors exert their anticoagulant effect by directly binding to the active site of FXa, thereby preventing it from converting prothrombin to thrombin.[1] This inhibition occurs for both free FXa in the plasma and FXa that is bound within the prothrombinase complex. By blocking thrombin generation, FXa inhibitors effectively reduce the formation of fibrin, a key component of blood clots.[2][3] This targeted inhibition of a single coagulation factor is believed to contribute to a more predictable anticoagulant response and a potentially lower risk of bleeding compared to older anticoagulants that affect multiple factors.[1]

Below is a diagram illustrating the coagulation cascade and the site of action for Factor Xa inhibitors.

Caption: The coagulation cascade and the inhibitory action of Factor Xa inhibitors.

Quantitative Data on Factor Xa Inhibitors

The efficacy of Factor Xa inhibitors has been evaluated in various preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Factor Xa Inhibitors

| Compound | Target | IC50 (µM) | Reference |

| DX9065A | Factor Xa | 0.45 ± 0.05 | [4] |

| AT-Sanorg34006 | Factor Xa (AT-mediated) | 0.045 ± 0.005 | [4] |

Table 2: Efficacy of Rivaroxaban in a Rat In Vivo Thrombosis Model

| Treatment Group | Dose | Thrombus Weight Reduction vs. Control | Reference |

| Rivaroxaban | Not Specified | Dose-dependent inhibition | [4] |

Table 3: Clinical Efficacy of Milvexian (Factor XIa Inhibitor) in Venous Thromboembolism Prevention

| Treatment Group | Dose | Incidence of Venous Thromboembolism | Reference |

| Milvexian | 25 mg twice daily | 21% | [5] |

| Milvexian | 50 mg twice daily | 11% | [5] |

| Milvexian | 100 mg twice daily | 9% | [5] |

| Milvexian | 200 mg twice daily | 8% | [5] |

| Milvexian | 25 mg once daily | 25% | [5] |

| Milvexian | 50 mg once daily | 24% | [5] |

| Milvexian | 200 mg once daily | 7% | [5] |

| Enoxaparin | Standard | 21% | [5] |

Experimental Protocols for In Vivo Thrombosis Models

Several in vivo models are commonly used to evaluate the efficacy of antithrombotic agents. The following protocols describe the ferric chloride-induced thrombosis model and the arteriovenous (AV) shunt model, which are well-established methods for studying arterial and venous thrombosis, respectively.

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This model is widely used to induce occlusive thrombus formation through chemical injury to the vascular endothelium.

Materials:

-

Factor Xa inhibitor (e.g., Rivaroxaban)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Ferric chloride (FeCl3) solution (e.g., 10% in distilled water)

-

Filter paper discs (1-2 mm diameter)

-

Doppler flow probe

-

Surgical instruments

-

Saline solution

Protocol:

-

Animal Preparation: Anesthetize the mouse with an appropriate anesthetic. Place the animal in a supine position and perform a midline cervical incision to expose the common carotid artery.

-

Baseline Blood Flow: Carefully dissect the carotid artery from the surrounding tissue and place a Doppler flow probe around the vessel to measure baseline blood flow.

-

Drug Administration: Administer the Factor Xa inhibitor via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at the predetermined dose and time before thrombus induction. A vehicle control group should be included.

-

Thrombus Induction: Apply a filter paper disc saturated with FeCl3 solution directly onto the adventitial surface of the carotid artery for a specified duration (e.g., 3 minutes).

-

Monitoring: Continuously monitor blood flow using the Doppler probe. The time to vessel occlusion is the primary endpoint. This is defined as the time from the application of FeCl3 to the cessation of blood flow.

-

Data Analysis: Compare the time to occlusion between the treatment and control groups. Thrombus weight can also be assessed by excising and weighing the thrombotic segment of the artery after the experiment.

Caption: Experimental workflow for the ferric chloride-induced thrombosis model.

Arteriovenous (AV) Shunt Thrombosis Model in Rats

This model assesses thrombus formation on a foreign surface, which is relevant to device-related thrombosis.

Materials:

-

Factor Xa inhibitor

-

Anesthetic

-

Polyethylene tubing

-

Silk thread

-

Surgical instruments

-

Saline solution

Protocol:

-

Animal Preparation: Anesthetize the rat and cannulate the carotid artery and jugular vein with polyethylene tubing.

-

Shunt Preparation: Create an AV shunt by connecting the arterial and venous cannulas with a piece of polyethylene tubing containing a length of silk thread. The silk thread provides a thrombogenic surface.

-

Drug Administration: Administer the Factor Xa inhibitor or vehicle control to the animal.

-

Thrombus Formation: Allow blood to flow through the shunt for a defined period (e.g., 15-30 minutes).

-

Thrombus Quantification: After the designated time, clamp the tubing, remove the silk thread, and weigh the thrombus that has formed on the thread.

-

Data Analysis: Compare the thrombus weight between the treated and control groups to determine the antithrombotic efficacy of the FXa inhibitor.

Conclusion

Factor Xa inhibitors are a potent class of anticoagulants with a well-defined mechanism of action. The in vivo thrombosis models described in these application notes provide robust and reproducible methods for evaluating the preclinical efficacy of novel FXa inhibitors. Careful selection of the animal model, appropriate drug dosage, and precise experimental technique are crucial for obtaining reliable and translatable data in the development of new antithrombotic therapies.

References

- 1. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. The role of factor Xa inhibitors in venous thromboembolism treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of factor Xa inhibitors on the platelet-derived microparticles procoagulant activity in vitro and in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application of FaX-IN-1 in Platelet Aggregation Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent scientific investigations have explored the potential role of various molecular pathways in platelet aggregation, a critical process in hemostasis and thrombosis. This document provides detailed application notes and protocols for studying the effects of FaX-IN-1, a modulator of the Facilitates Chromatin Transcription (FACT) complex, on platelet function. While the FACT complex is primarily known for its role in regulating gene transcription and DNA replication by altering chromatin structure, emerging research suggests potential non-genomic functions that may extend to anucleated cells like platelets.[1][2][3][4][5] These protocols are designed to offer a standardized framework for investigating the putative off-target or novel effects of this compound on platelet aggregation.

It is important to note that the direct role of the FACT complex in platelet aggregation is not yet established. The study of this compound in this context is exploratory, aiming to uncover potential new regulatory mechanisms in platelet biology.

Signaling Pathways in Platelet Aggregation

Platelet aggregation is a complex process initiated by various agonists and mediated by a network of intracellular signaling pathways. Key events include platelet adhesion, activation, and aggregation, leading to the formation of a platelet plug.[6][7]

Caption: Overview of the platelet aggregation signaling cascade.

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets

Objective: To isolate platelets from whole blood for in vitro aggregation assays.

Materials:

-

Human whole blood from healthy, consenting donors (free from antiplatelet medication for at least two weeks).

-

Anticoagulant solution (e.g., 3.8% sodium citrate).

-

Tyrode's buffer.

-

Apyrase and Prostaglandin E1 (PGE1).

-

Centrifuge.

Protocol:

-

Blood Collection: Collect whole blood into tubes containing 3.8% sodium citrate (9 parts blood to 1 part citrate).[8] Mix gently by inversion.

-

PRP Preparation: Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).[8]

-

Platelet Isolation: Carefully transfer the upper PRP layer to a new tube. For washed platelets, add apyrase (0.02 U/mL) and PGE1 (50 ng/mL) to the PRP.[9]

-

Washing: Centrifuge the PRP at 1000 x g for 10 minutes. Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer.

-

Platelet Counting and Adjustment: Count the platelets using a hematology analyzer and adjust the concentration to 2.5-3.0 x 10⁸ platelets/mL with Tyrode's buffer for washed platelets or platelet-poor plasma (PPP) for PRP.[8]

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Objective: To measure the effect of this compound on agonist-induced platelet aggregation.

Materials:

-

Platelet-Rich Plasma (PRP) or washed platelets.

-

Platelet-Poor Plasma (PPP).

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO).

-

Platelet agonists (e.g., ADP, collagen, thrombin).

-

Light Transmission Aggregometer.

-

Aggregometer cuvettes with stir bars.

Protocol:

-

Preparation: Pre-warm the aggregometer to 37°C.[8]

-

Baseline Calibration: Pipette 450 µL of PRP (or washed platelet suspension) into a cuvette and 450 µL of PPP (or buffer) into another. Place them in the aggregometer to set the 0% and 100% light transmission baselines, respectively.

-

Incubation with this compound: Add a small volume (e.g., 5 µL) of the desired concentration of this compound or vehicle control to the PRP-containing cuvette. Incubate for a predetermined time (e.g., 2-5 minutes) with stirring.[8]

-

Initiation of Aggregation: Add the platelet agonist to the cuvette to induce aggregation.

-

Data Recording: Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.[8]

-

Analysis: Calculate the percentage of aggregation and the percentage of inhibition by this compound compared to the vehicle control.

Caption: Workflow for the Light Transmission Aggregometry assay.

Data Presentation

The inhibitory effects of this compound on platelet aggregation induced by various agonists should be summarized in a clear, tabular format. This allows for easy comparison of its potency against different activation pathways.

Table 1: Hypothetical Inhibitory Effects of this compound on Platelet Aggregation

| Agonist | Agonist Conc. | This compound Conc. (µM) | Percent Inhibition (%) | IC50 (µM) |

|---|---|---|---|---|

| ADP | 10 µM | 1 | Data | Data |

| 10 | Data | |||

| 50 | Data | |||

| Collagen | 2 µg/mL | 1 | Data | Data |

| 10 | Data | |||

| 50 | Data | |||

| Thrombin | 0.1 U/mL | 1 | Data | Data |

| 10 | Data | |||

| 50 | Data |

Note: This table is a template. The actual data needs to be generated from experimental results.

Conclusion

The provided protocols offer a foundational approach to investigate the effects of this compound on platelet aggregation. Given the exploratory nature of this research, it is crucial to meticulously document all experimental conditions and results. Further studies may be warranted to elucidate the precise mechanism of action if this compound demonstrates significant activity, including its effects on specific intracellular signaling molecules and platelet function assays beyond aggregation. The potential discovery of a role for the FACT complex or off-target effects of its inhibitors in platelets could open new avenues for antithrombotic drug development.

References

- 1. The Yeast FACT Complex Has a Role in Transcriptional Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FACT (biology) - Wikipedia [en.wikipedia.org]

- 3. The Histone Chaperone Facilitates Chromatin Transcription (FACT) Protein Maintains Normal Replication Fork Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. FACT facilitates chromatin transcription by RNA polymerases I and III - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism Action of Platelets and Crucial Blood Coagulation Pathways in Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FAK Inhibitor in Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell survival, proliferation, migration, and angiogenesis.[1][2] Its overexpression and activation are implicated in the progression and metastasis of various cancers.[1][3] Consequently, FAK has emerged as a promising therapeutic target, leading to the development of several small molecule inhibitors.[3][4]

These application notes provide a generalized framework for the use of FAK inhibitors in preclinical animal studies, drawing upon data from established compounds such as Defactinib (VS-6063) and PF-562271. The provided protocols and data summaries are intended to serve as a guide for researchers designing in vivo efficacy studies.

Data Presentation: FAK Inhibitor Dosage in Preclinical Models

The following tables summarize reported dosages and administration routes for various FAK inhibitors in preclinical animal studies.

Table 1: Summary of Preclinical Dosages for FAK Inhibitors

| Compound | Animal Model | Cancer Type | Dosage | Administration Route | Frequency | Reference |

| Defactinib (VS-6063) | Mice (xenograft) | Ovarian Cancer | 25 mg/kg | Oral (p.o.) | Twice daily | [5][6] |

| Defactinib (VS-6063) | Mice (xenograft) | Ovarian Cancer | 50 mg/kg | Oral (p.o.) | - | [7] |

| Defactinib (VS-6063) | Mice (xenograft) | Endometrial Cancer | 50 mg/kg | Oral gavage | 5 consecutive days/week | [8] |

| PF-562271 | Mice (orthotopic) | Pancreatic Cancer | 33 mg/kg | - | Twice daily | [9] |

| PF-562271 | Mice (xenograft) | Various | 25 - 50 mg/kg | - | Twice daily | [10] |

| PF-562271 | Mice (xenograft) | Osteosarcoma | 50 mg/kg | Oral gavage | Twice daily | [11] |

| PF-562271 | Rats (bone metastasis) | Breast Cancer | 5 mg/kg | Oral (p.o.) | - | [12] |

| GSK2256098 | Mice (xenograft) | Glioblastoma | - | - | - | [13] |

Signaling Pathway

FAK signaling is initiated by the clustering of integrins at focal adhesions, leading to the autophosphorylation of FAK at Tyr397.[14] This creates a binding site for Src family kinases, forming an active FAK-Src complex that phosphorylates downstream targets to regulate cell motility, survival, and proliferation.[2][15]

Experimental Protocols

This section outlines a general protocol for evaluating the in vivo efficacy of a FAK inhibitor in a mouse xenograft model.

Objective: To determine the anti-tumor activity of a FAK inhibitor in a subcutaneous xenograft mouse model.

Materials:

-

FAK inhibitor compound

-

Vehicle for formulation (e.g., 30% PEG, 0.5% Tween 80, and 5% propanediol in sterile water)[11]

-

Human cancer cell line (e.g., 143B osteosarcoma cells)[11]

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cell culture reagents

-

Calipers

-

Syringes and gavage needles

Experimental Workflow:

Procedure:

-

Cell Culture and Tumor Implantation:

-

Culture the selected human cancer cell line under appropriate conditions.

-

Harvest and resuspend the cells in a suitable medium.

-

Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells in 200 µL) into the flank of each mouse.[11]

-

-

Tumor Growth Monitoring and Randomization:

-

FAK Inhibitor Formulation and Administration:

-

Prepare the FAK inhibitor formulation at the desired concentration in a suitable vehicle.

-

Administer the FAK inhibitor or vehicle control to the respective groups via the chosen route (e.g., oral gavage). The dosage and frequency will be based on preliminary studies or literature data (see Table 1). For example, 50 mg/kg administered twice daily.[11]

-

-

In-life Monitoring:

-

Measure tumor volume and body weight of each mouse regularly (e.g., 2-3 times per week).

-

Monitor the general health and behavior of the animals.

-

-

Study Endpoint and Tissue Collection:

-

The study may be terminated when tumors in the control group reach a specified size, or at a predetermined time point.

-

At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).

-

Outcome Measures:

-

Primary: Tumor growth inhibition.

-

Secondary:

-

Changes in body weight.

-

Assessment of target engagement (e.g., inhibition of FAK phosphorylation in tumor tissue).

-

Histopathological analysis of tumors.

-

Conclusion

The provided application notes and protocols offer a foundational guide for the preclinical evaluation of FAK inhibitors in animal models. Researchers should adapt these general procedures to their specific compound, cancer model, and experimental objectives. Careful consideration of dosage, administration route, and appropriate endpoints is crucial for obtaining robust and reproducible data in the development of novel cancer therapeutics targeting the FAK signaling pathway.

References

- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Defactinib | VS-6063 | FAK inhibitor | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Preclinical evaluation of avutometinib and defactinib in high‐grade endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

Application Notes and Protocols for Evaluating FaX-IN-1 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways downstream of integrins and growth factor receptors.[1][2] Its involvement in cell adhesion, migration, proliferation, and survival makes it a compelling target in cancer therapy.[2][3] Overexpression and hyperactivity of FAK are frequently observed in various solid tumors and are associated with increased malignancy and invasiveness.[3][4] FaX-IN-1 is a novel small molecule inhibitor designed to target the kinase activity of FAK, offering a potential therapeutic strategy to counteract tumor progression and metastasis.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of this compound. The described assays will enable researchers to assess the inhibitor's impact on cell viability, proliferation, migration, and apoptosis.

FAK Signaling Pathway

Integrin engagement with the extracellular matrix (ECM) triggers the recruitment of FAK to focal adhesions.[5] This leads to the autophosphorylation of FAK at tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[6] The formation of the FAK/Src complex initiates a cascade of downstream signaling events that regulate diverse cellular functions.[1] Key downstream pathways include the PI3K-AKT and Ras-MEK-ERK pathways, which are critical for cell survival and proliferation.[7][8]

References

- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]

- 3. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com.cn [promega.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

High-throughput screening for novel FaX inhibitors using FaX-IN-1 as a reference

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a robust, high-throughput screening (HTS) assay to identify and characterize novel inhibitors of Factor Xa (FaX), a critical serine protease in the blood coagulation cascade.[1] The assay utilizes a chromogenic substrate that produces a colorimetric signal upon cleavage by FaX, allowing for rapid and sensitive measurement of enzyme activity. FaX-IN-1, a potent and selective inhibitor, is used as a reference compound for assay validation and comparison of potential hits. The protocol covers primary screening of compound libraries, hit confirmation, and dose-response analysis to determine inhibitor potency (IC50).

Introduction: Factor Xa as a Therapeutic Target